Mifamurtide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

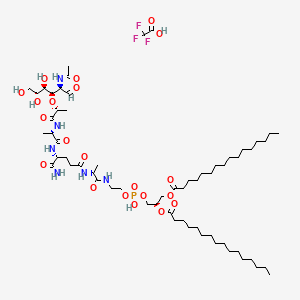

2D Structure

Properties

IUPAC Name |

[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H109N6O19P.C2HF3O2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;3-2(4,5)1(6)7/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);(H,6,7)/t43-,44-,45+,47+,48+,49-,50+,54+,55+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGUMFWBRIKGMK-XNLRRNFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H110F3N6O21P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1351.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Immunomodulatory Landscape of Mifamurtide TFA in Osteosarcoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mifamurtide (liposomal muramyl tripeptide phosphatidylethanolamine, L-MTP-PE), marketed as MEPACT®, is a synthetic analogue of a bacterial cell wall component that acts as a potent immunomodulator.[1][2] In the context of osteosarcoma, a primary malignant bone tumor predominantly affecting children and young adults, mifamurtide serves as an adjunct to chemotherapy.[1][2] Its mechanism of action does not involve direct cytotoxicity to tumor cells but rather the activation of the innate immune system, specifically monocytes and macrophages, to recognize and eliminate residual cancer cells, particularly micrometastases.[1][3][4] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the therapeutic effects of mifamurtide in osteosarcoma, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Activating the Innate Immune Response

Mifamurtide's therapeutic activity is centered on its ability to mimic a bacterial infection, thereby triggering a robust anti-tumor immune response.[2] The active component, muramyl tripeptide phosphatidylethanolamine (MTP-PE), is a lipophilic derivative of muramyl dipeptide (MDP), a conserved motif in bacterial peptidoglycan.[2][5]

Molecular Target: NOD2 Receptor

The primary molecular target of mifamurtide is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor expressed predominantly in monocytes, macrophages, and dendritic cells.[2][6][7] Upon administration, the liposomal formulation of mifamurtide is efficiently phagocytosed by these immune cells.[6] Inside the cell, the liposome is degraded, releasing MTP-PE into the cytoplasm where it binds to the leucine-rich repeat (LRR) domain of NOD2.[6][8]

Downstream Signaling Cascades

The binding of MTP-PE to NOD2 initiates a conformational change in the receptor, leading to its oligomerization and the recruitment of the serine-threonine kinase RIP2 (receptor-interacting protein 2).[8] This interaction triggers the activation of two key downstream signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Activation of the IKK (IκB kinase) complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes.[7][8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The NOD2-RIP2 signaling complex also activates the MAPK pathway, including p38 and ERK, further contributing to the inflammatory response.[7][9]

Cellular and Microenvironmental Consequences of Mifamurtide Activation

The activation of NF-κB and MAPK pathways in monocytes and macrophages by mifamurtide leads to a cascade of cellular and microenvironmental changes that are hostile to osteosarcoma cells.

Pro-inflammatory Cytokine and Chemokine Production

A hallmark of mifamurtide's action is the robust production and secretion of pro-inflammatory cytokines and chemokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α)[2]

-

Interleukin-1 (IL-1)[2]

-

Interleukin-6 (IL-6)[2]

-

Interleukin-12 (IL-12)[7]

These cytokines create an inflammatory tumor microenvironment that promotes tumor cell destruction through apoptosis and inhibition of angiogenesis.[2]

Enhanced Phagocytosis and Tumoricidal Activity

Mifamurtide-activated macrophages exhibit enhanced phagocytic capabilities, enabling them to more effectively engulf and destroy osteosarcoma cells.[2] This process not only reduces the tumor burden but also facilitates the presentation of tumor antigens to the adaptive immune system.[2] Furthermore, activated macrophages produce reactive oxygen species (ROS) and nitric oxide (NO), which are directly cytotoxic to tumor cells.[2]

Modulation of Macrophage Polarization

Mifamurtide influences the polarization of macrophages, which can exist on a spectrum from a pro-inflammatory (M1) to an anti-inflammatory/pro-tumoral (M2) phenotype. Studies have shown that mifamurtide can induce a shift towards an M1-like phenotype, characterized by the expression of markers like iNOS.[9][10] However, some research suggests that mifamurtide may induce an intermediate M1/M2 phenotype, potentially modulating the balance between pro-inflammatory and immunomodulatory functions.[10][11] This dual effect may be crucial for a sustained and effective anti-tumor response.

Quantitative Data Summary

The efficacy of mifamurtide, both in preclinical models and clinical trials, has been quantified through various metrics.

Table 1: Clinical Trial Efficacy of Mifamurtide in Osteosarcoma

| Trial/Study | Treatment Arm | Number of Patients | Metric | Result |

| INT-0133[12] | Chemotherapy + Mifamurtide | ~332 | 6-Year Overall Survival | 78% |

| INT-0133[12] | Chemotherapy Alone | ~330 | 6-Year Overall Survival | 70% (p=0.03) |

| Single-center study[1][13] | Chemotherapy + Mifamurtide | 23 | 3-Year Event-Free Survival | 87.4% |

| Single-center study[1][13] | Chemotherapy + Mifamurtide | 23 | 3-Year Progression-Free Survival | 92.9% |

| Single-center study[1][13] | Chemotherapy + Mifamurtide | 23 | 5-Year Progression-Free Survival | 92.9% |

| Patient Access Study[14] | Mifamurtide +/- Chemotherapy | 205 | 1-Year Overall Survival | 71.7% |

| Patient Access Study[14] | Mifamurtide +/- Chemotherapy | 205 | 2-Year Overall Survival | 45.9% |

Table 2: In Vitro Effects of Mifamurtide on Macrophage-Osteosarcoma Co-cultures

| Cell Line | Treatment | Metric | Result | Reference |

| MG-63 | Mifamurtide (1 µg/mL) | Apoptosis Induction | Significant increase | [7] |

| HOS, 143-B | Mifamurtide (1 µg/mL) | Apoptosis Induction | No significant effect | [7] |

| MG-63 | Mifamurtide (1 µg/mL) | M1/M2 Macrophage Ratio | Increased | [7] |

| HOS, 143-B | Mifamurtide (1 µg/mL) | M1/M2 Macrophage Ratio | Increased | [7] |

| Macrophage-MG-63 | Mifamurtide (1 µg/mL) | IL-10/IL-6 Ratio | Decreased | [7] |

| Macrophage-HOS/143-B | Mifamurtide (1 µg/mL) | IL-10/IL-6 Ratio | Increased | [7] |

| Macrophages | Mifamurtide (100 µM) | iNOS (M1 marker) protein expression | Significant increase | [10] |

| Macrophages | Mifamurtide (100 µM) | CD206 (M2 marker) protein expression | Significant increase | [10] |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and represent common approaches to studying the effects of mifamurtide in vitro.

Macrophage and Osteosarcoma Cell Co-culture

This protocol is designed to assess the indirect, macrophage-mediated effects of mifamurtide on osteosarcoma cell lines.

-

Cell Culture: Human osteosarcoma cell lines (e.g., MG-63, HOS, 143-B) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by density gradient centrifugation. Monocytes are then isolated by adherence to plastic and differentiated into macrophages over 6-7 days in media containing M-CSF.

-

Co-culture Setup: Differentiated macrophages are seeded in the bottom of a multi-well plate. Osteosarcoma cells are then seeded either directly onto the macrophage monolayer or in a transwell insert with a porous membrane (to separate the cell types while allowing for the exchange of soluble factors).

-

Mifamurtide Treatment: Mifamurtide is added to the co-culture medium at a desired concentration (e.g., 1 µg/mL) and incubated for a specified period (e.g., 24-48 hours).[7] Control wells receive vehicle only.

-

Endpoint Analysis: Following incubation, osteosarcoma cells are harvested for analysis of viability, apoptosis, or other relevant markers. The culture supernatant can be collected for cytokine analysis.

Flow Cytometry for Macrophage Polarization

This protocol allows for the quantification of M1 and M2 macrophage populations.

-

Cell Preparation: Macrophages from co-cultures are harvested.

-

Fc Receptor Blocking: Cells are incubated with an Fc-blocking antibody to prevent non-specific antibody binding.[15]

-

Surface Staining: Cells are stained with a cocktail of fluorescently-conjugated antibodies against surface markers. Common M1 markers include CD80 and CD86, while M2 markers include CD163 and CD206.[7][9][15] A viability dye is included to exclude dead cells.

-

Intracellular Staining (Optional): For intracellular markers like iNOS (M1), cells are fixed and permeabilized before staining with the appropriate antibody.[9]

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to first identify the macrophage population (e.g., based on CD45 and CD14 expression) and then to quantify the percentage of cells expressing M1 and M2 markers.[9]

Cytokine Quantification

This protocol is for measuring the levels of cytokines in culture supernatants or patient serum.

-

Sample Collection: Culture supernatants or serum samples are collected and stored at -80°C until analysis.

-

ELISA (Enzyme-Linked Immunosorbent Assay): A specific cytokine is quantified using a sandwich ELISA kit.[4] Briefly, a capture antibody specific for the cytokine is coated onto a microplate. The sample is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.[4]

-

Multiplex Bead Array (e.g., Luminex): This technology allows for the simultaneous quantification of multiple cytokines in a single sample.[7] Each cytokine is captured by a specific antibody coupled to a uniquely colored bead. A fluorescently labeled detection antibody is used, and a specialized flow cytometer identifies the beads and quantifies the signal for each cytokine.

Reactive Oxygen Species (ROS) Detection

This protocol measures the production of ROS in macrophages.

-

Cell Treatment: Macrophages are treated with mifamurtide as described in the co-culture protocol.

-

ROS Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as MitoSOX™ Red for mitochondrial superoxide or DCFH-DA for general cellular ROS.[16]

-

Analysis: The fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.[16]

The Interplay of Factors in the Tumor Microenvironment

The efficacy of mifamurtide is not solely dependent on its direct interaction with macrophages but is also influenced by the complex interplay of various components within the osteosarcoma tumor microenvironment. A critical aspect of this is the balance between pro-inflammatory (e.g., IL-6) and anti-inflammatory (e.g., IL-10) cytokines.

Some studies suggest that in more aggressive osteosarcoma cell lines, mifamurtide may paradoxically increase the production of the immunosuppressive cytokine IL-10, potentially counteracting its anti-tumor effects.[7] This has led to the hypothesis that blocking IL-10 signaling could enhance mifamurtide's efficacy in these more aggressive tumors.[7][17] This highlights the importance of the tumor's specific biological features in determining the response to mifamurtide.

Conclusion

Mifamurtide TFA represents a significant therapeutic advancement in osteosarcoma by harnessing the power of the innate immune system. Its mechanism of action is well-defined, involving the activation of monocytes and macrophages through the NOD2 signaling pathway, leading to the production of pro-inflammatory cytokines and enhanced tumoricidal activity. While clinical data supports its benefit in improving overall survival, ongoing research continues to explore the nuances of its interaction with the tumor microenvironment, particularly the role of cytokine balance in determining treatment efficacy. A deeper understanding of these complex interactions will be crucial for optimizing the use of mifamurtide and developing novel combination immunotherapies for osteosarcoma.

References

- 1. Mifamurtide Added to Osteosarcoma Therapy May Improve Outcomes | Docwire News [docwirenews.com]

- 2. What is the mechanism of Mifamurtide? [synapse.patsnap.com]

- 3. Frontiers | Macrophages in Osteosarcoma Immune Microenvironment: Implications for Immunotherapy [frontiersin.org]

- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]

- 11. Mifamurtide and TAM-like macrophages: effect on proliferation, migration and differentiation of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nice.org.uk [nice.org.uk]

- 13. patientworthy.com [patientworthy.com]

- 14. pure.psu.edu [pure.psu.edu]

- 15. rndsystems.com [rndsystems.com]

- 16. researchgate.net [researchgate.net]

- 17. Blockade of IL-10 signaling ensures mifamurtide efficacy in metastatic osteosarcoma [flore.unifi.it]

An In-Depth Technical Guide to Liposomal MTP-PE: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liposomal Muramyl Tripeptide Phosphatidylethanolamine (L-MTP-PE), also known as mifamurtide, is a synthetic immunomodulator that mimics a component of bacterial cell walls to activate the innate immune system. Encapsulated within liposomes, MTP-PE is targeted to monocytes and macrophages, triggering a cascade of signaling events that lead to a potent anti-tumor response. This technical guide provides a comprehensive overview of the structure and function of L-MTP-PE, including detailed summaries of quantitative data, experimental protocols for its study, and visualizations of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, oncology, and drug development.

Structure of Liposomal MTP-PE

Liposomal MTP-PE is a complex formulation consisting of two key components: the liposome carrier and the active molecule, Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE).

1.1. MTP-PE (Mifamurtide)

MTP-PE is a synthetic, lipophilic analogue of muramyl dipeptide (MDP), which is the minimal immunologically active component of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria. The structure of MTP-PE consists of:

-

N-acetylmuramyl-L-alanyl-D-isoglutamine: This is the muramyl tripeptide core, responsible for the molecule's immunomodulatory activity.

-

Dipalmitoyl phosphatidylethanolamine (DPPE): A phospholipid moiety covalently linked to the muramyl tripeptide. The two palmitoyl fatty acid chains of DPPE anchor the MTP-PE molecule within the lipid bilayer of the liposome.

This lipophilic nature of MTP-PE enhances its incorporation into the liposomal carrier and is crucial for its biological activity.

1.2. Liposomal Formulation

The MTP-PE is encapsulated within multilamellar vesicles (MLVs), which are liposomes composed of multiple concentric lipid bilayers. The specific composition of the liposomes used in the formulation of mifamurtide (Mepact®) is:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): A neutral phospholipid that forms the primary structural component of the liposome.

-

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS), sodium salt: An anionic phospholipid. The presence of phosphatidylserine on the outer surface of the liposome is thought to facilitate recognition and phagocytosis by macrophages, which have receptors that bind to this phospholipid.[1]

The typical weight ratio of these components is crucial for the stability and biological activity of the final product.

Function and Mechanism of Action

The primary function of liposomal MTP-PE is to activate monocytes and macrophages, leading to the production of pro-inflammatory cytokines and enhanced tumoricidal activity.[2][3] This activation of the innate immune system is particularly effective against micrometastases.[2]

2.1. Targeting and Uptake

Following intravenous administration, the liposomal formulation of MTP-PE is rapidly cleared from the circulation and is preferentially taken up by phagocytic cells of the reticuloendothelial system, primarily monocytes and macrophages in the lungs, liver, and spleen.[2] The liposomal delivery system is critical for targeting MTP-PE to these cells and minimizing systemic toxicity.

2.2. Intracellular Recognition and Signaling

Once phagocytosed by a macrophage, the liposome is degraded within the phagolysosome, releasing MTP-PE into the cytoplasm. MTP-PE is then recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) .[4][5]

Binding of MTP-PE to the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change in the receptor, leading to its oligomerization. This triggers a downstream signaling cascade:

-

Recruitment of RIPK2: The activated NOD2 recruits the serine/threonine kinase RIPK2 (also known as RICK) through homotypic CARD-CARD interactions.[6][7][8][9]

-

Activation of TAK1: RIPK2 then recruits and activates the MAP kinase kinase kinase (MAP3K) TAK1 (Transforming growth factor-β-activated kinase 1) and its binding partners, TAB1 and TAB2/3.[6][9][10]

-

NF-κB and MAPK Pathway Activation: Activated TAK1 phosphorylates and activates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent translocation of the transcription factor NF-κB into the nucleus.[6][7][8] TAK1 also activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38.[7]

2.3. Cellular Responses

The activation of NF-κB and MAPK pathways results in the transcription and synthesis of a variety of pro-inflammatory cytokines, chemokines, and other effector molecules, including:

-

Interleukin-1 beta (IL-1β) [6]

-

Interleukin-8 (IL-8) [6]

-

Nitric Oxide (NO)

-

Reactive Oxygen Species (ROS)

These molecules contribute to the direct killing of tumor cells and the recruitment and activation of other immune cells, such as natural killer (NK) cells and T lymphocytes, to the tumor microenvironment. The activated macrophages also exhibit enhanced phagocytic and antigen-presenting capabilities.

Data Presentation

Quantitative Data on Cytokine Induction

The administration of liposomal MTP-PE leads to a measurable increase in circulating pro-inflammatory cytokines. The table below summarizes in vivo data from a Phase II clinical trial in osteosarcoma patients.

| Cytokine | Peak Induction Time (Post-Infusion) | Notes |

| TNF-α | 1 - 2 hours | Induction was most evident after the first dose.[7] |

| IL-6 | 2 - 3 hours | Induction was observed in all patients.[7] |

| Neopterin | 24 hours | Indicates macrophage activation.[7] |

| C-reactive protein | 24 hours | Levels decreased by 72 hours.[7] |

In vitro studies have demonstrated a dose-dependent increase in cytokine production by monocytes/macrophages upon stimulation with MTP-PE.

| Cytokine | Concentration Range (pg/mL) | Cell Type | Stimulus | Reference |

| TNF-α | Up to ~4000 | Ly6C Monocytes | 5 µg/mL B. multivorans LPS | [5] |

| IL-6 | Up to ~1200 | Ly6C Monocytes | 5 µg/mL B. multivorans LPS | [5] |

| IL-1β | Up to ~150 | Ly6C Monocytes | 5 µg/mL B. multivorans LPS | [5] |

| IL-8 | ~155 | A549 Lung Cells | MERS-CoV rSP | [3] |

| IL-6 | ~509 | P. aeruginosa | 1000 pg/mL IL-6 | [11] |

| TNF-α | Not specified | THP-1 cells | LPS | [12] |

Note: The data in the second table is illustrative of cytokine responses to various stimuli in different cell types and provides a general range of expected values in similar assays with L-MTP-PE.

Clinical Efficacy in Osteosarcoma

The addition of liposomal MTP-PE to standard chemotherapy has been investigated in clinical trials for the treatment of non-metastatic osteosarcoma. The landmark INT-0133 study provides key quantitative data on its efficacy.[10][13]

| Outcome | Chemotherapy Alone | Chemotherapy + L-MTP-PE | Hazard Ratio (95% CI) | p-value |

| 6-Year Overall Survival | 70% | 78% | 0.72 (0.53 - 0.97) | 0.0313 |

Experimental Protocols

Preparation of Liposomal MTP-PE (Thin-Film Hydration Method)

This protocol outlines a general method for the preparation of liposomes containing MTP-PE based on the widely used thin-film hydration technique.[1][2][14]

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS)

-

Muramyl tripeptide phosphatidylethanolamine (MTP-PE)

-

Chloroform

-

Methanol

-

Sterile, pyrogen-free saline or buffer (e.g., PBS)

-

Rotary evaporator

-

Round-bottom flask

-

Water bath

-

Extruder with polycarbonate membranes (optional, for size homogenization)

Procedure:

-

Lipid Dissolution: Dissolve the desired amounts of POPC, OOPS, and MTP-PE in a chloroform:methanol solvent mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids and the drug-to-lipid ratio should be optimized for the specific application. For Mepact®, a 7:3 molar ratio of POPC to OOPS is used.[15]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The flask should be rotated in a water bath set to a temperature above the lipid transition temperature to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Dry the lipid film under a high vacuum for several hours to overnight to remove any residual solvent.

-

Hydration: Add sterile, pyrogen-free saline or buffer to the flask containing the lipid film. The hydration should be performed at a temperature above the lipid transition temperature.

-

Vesicle Formation: Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) to disperse the lipid film and promote the formation of multilamellar vesicles (MLVs).

-

Sizing (Optional): To obtain a more uniform size distribution of liposomes, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size.

In Vitro Macrophage Activation Assay

This protocol describes a method to assess the activation of macrophages in vitro following treatment with liposomal MTP-PE by measuring the expression of activation markers using flow cytometry.[11][16][17][18][19]

Materials:

-

Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages)

-

Complete cell culture medium

-

Liposomal MTP-PE

-

Lipopolysaccharide (LPS) (positive control)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against macrophage activation markers (e.g., CD68, CD80, CD86)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed macrophages into a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Stimulation: Treat the cells with varying concentrations of liposomal MTP-PE for a specified period (e.g., 24-48 hours). Include untreated cells as a negative control and LPS-treated cells as a positive control for M1 polarization.

-

Cell Harvesting: After incubation, gently scrape the cells and transfer them to FACS tubes.

-

Staining: Wash the cells with FACS buffer and then incubate them with a cocktail of fluorochrome-conjugated antibodies against the desired surface markers (e.g., CD80, CD86 for M1 activation) in the dark at 4°C for 30 minutes.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity.

Macrophage-Mediated Tumor Cell Cytotoxicity Assay (51Cr Release Assay)

This protocol details a classic method to quantify the tumoricidal activity of macrophages activated by liposomal MTP-PE.[13][20][21][22]

Materials:

-

Activated macrophages (prepared as in section 4.2)

-

Tumor target cell line (e.g., A375 melanoma, K562 erythroleukemia)

-

Sodium chromate (51Cr)

-

Complete cell culture medium

-

Triton X-100 (for maximum release control)

-

Gamma counter

Procedure:

-

Target Cell Labeling: Incubate the tumor target cells with 51Cr in complete medium for 1-2 hours at 37°C to allow for uptake of the radioisotope.

-

Washing: Wash the labeled target cells three times with medium to remove unincorporated 51Cr.

-

Co-culture: Plate the activated macrophages (effector cells) at various effector-to-target (E:T) cell ratios in a 96-well plate. Add the 51Cr-labeled target cells to each well.

-

Controls:

-

Spontaneous Release: Target cells incubated in medium alone.

-

Maximum Release: Target cells incubated in medium with Triton X-100 to lyse all cells.

-

-

Incubation: Incubate the plate for 4-18 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in each supernatant sample using a gamma counter.

-

Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

Signaling Pathway of MTP-PE

Caption: Signaling pathway of liposomal MTP-PE in macrophages.

Experimental Workflow for Macrophage Activation and Cytotoxicity Assay

Caption: Workflow for assessing macrophage activation and cytotoxicity.

Conclusion

Liposomal MTP-PE represents a significant advancement in cancer immunotherapy, particularly for the treatment of osteosarcoma. Its well-defined structure and targeted mechanism of action, centered on the activation of the innate immune system's macrophages, provide a powerful therapeutic strategy. The detailed experimental protocols and data presented in this guide offer a solid foundation for further research and development in this promising area of oncology. A thorough understanding of the NOD2 signaling pathway and the downstream cellular responses is crucial for optimizing the clinical application of L-MTP-PE and for the development of next-generation immunomodulatory therapies.

References

- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]

- 3. In vivo and in vitro Evaluation of Cytokine Expression Profiles During Middle East Respiratory Syndrome Coronavirus (MERS-CoV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A critical role of RICK/RIP2 polyubiquitination in Nod-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activating THP1-derived macrophage in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dealing with Macrophage Plasticity to Address Therapeutic Challenges in Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Screening Method for Characterization of Macrophage Activation Responses [mdpi.com]

- 19. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages | MDPI [mdpi.com]

- 20. Assay for macrophage-mediated anti-tumor cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 22. benchchem.com [benchchem.com]

Mifamurtide TFA and Innate Immunity: A Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding Mifamurtide (L-MTP-PE) and its pivotal role in modulating the innate immune system. Mifamurtide, a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls, has been a subject of significant interest for its ability to activate monocytes and macrophages, thereby eliciting a potent anti-tumor response. This document summarizes key quantitative data from foundational studies, details relevant experimental methodologies, and visualizes the core biological pathways and workflows.

Core Mechanism of Action: Engaging the Innate Immune System

Mifamurtide functions as a powerful immunomodulator by mimicking a bacterial infection, which triggers a robust response from the innate immune system.[1] The active ingredient, muramyl tripeptide phosphatidylethanolamine (MTP-PE), is encapsulated within liposomes (L-MTP-PE) to facilitate targeted delivery.[2][3] Upon intravenous administration, these liposomes are selectively phagocytosed by monocytes and macrophages in the lungs, liver, and spleen.[2][4]

Once inside the cell, MTP-PE is released into the cytosol and recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][5] This binding event initiates a downstream signaling cascade, primarily activating the nuclear factor-kappaB (NF-κB) pathway.[2][6] Activation of NF-κB leads to the transcription and subsequent secretion of a host of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), as well as other effector molecules like nitric oxide (NO) and reactive oxygen species (ROS).[1][6][7] This orchestrated response creates an inflammatory microenvironment hostile to tumor cells and enhances the tumoricidal activity of the activated macrophages and monocytes.[1][3]

Data Presentation: Quantitative Outcomes from Clinical Research

Early clinical trials, particularly the Phase III Intergroup Study 0133, provided critical quantitative evidence for the efficacy of mifamurtide in combination with chemotherapy for the treatment of non-metastatic, resectable osteosarcoma.[3][8]

Table 1: Summary of Clinical Efficacy in Osteosarcoma (Intergroup Study 0133)

| Metric | Chemotherapy Alone | Chemotherapy + Mifamurtide | Improvement | Reference |

|---|---|---|---|---|

| 6-Year Overall Survival | 70% | 78% | 8% (Absolute Risk Reduction) | [5][8][9] |

| Reduction in Risk of Death | - | 30% | 30% | [5][8][9][10] |

| Reduction in Risk of Recurrence | - | 25% | 25% |[8][9] |

Table 2: Representative Dosing Regimens from Clinical Studies

| Study / Context | Dosage | Frequency | Duration | Reference |

|---|---|---|---|---|

| Phase II (Relapsed Osteosarcoma) | 2 mg/m² | Twice a week | 12 weeks | [8] |

| MEMOS Study (Phase II) | 2 mg/m² | Twice a week | Weeks 1-12 | [11] |

| MEMOS Study (Phase II) | 2 mg/m² | Once a week | Weeks 13-36 |[11] |

Experimental Protocols: Assessing Monocyte Activation

A cornerstone of early mifamurtide research was the in vitro demonstration of its ability to activate monocytes. The following is a representative methodology for a monocyte activation assay, synthesized from standard immunology protocols.

Objective: To quantify the production of pro-inflammatory cytokines by human monocytes in response to stimulation with L-MTP-PE.

1. Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Source: Obtain whole blood from healthy human donors.

-

Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. This method separates the blood into layers, with PBMCs forming a distinct band at the plasma-Ficoll interface.

-

Washing: Carefully collect the PBMC layer, wash twice with sterile phosphate-buffered saline (PBS) to remove platelets and Ficoll, and resuspend in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Counting: Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

2. Monocyte Culture and Stimulation

-

Seeding: Plate the PBMCs in 96-well cell culture plates at a density of 1 x 10⁶ cells/mL.

-

Adherence: Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere to the plastic.

-

Washing: After incubation, wash the wells gently with warm PBS to remove non-adherent lymphocytes, leaving a monocyte-enriched culture.

-

Stimulation: Add fresh complete medium containing the experimental conditions:

- Negative Control: Medium only.

- Positive Control: Lipopolysaccharide (LPS) at 1 µg/mL.

- Test Condition: L-MTP-PE (Mifamurtide) at various concentrations.

-

Incubation: Culture the cells for 18-24 hours at 37°C and 5% CO₂.

3. Cytokine Analysis

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatant from each well.

-

Measurement: Quantify the concentration of key cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions. The optical density is read on a microplate reader, and concentrations are calculated based on a standard curve.

References

- 1. What is the mechanism of Mifamurtide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposomal muramyl tripeptide phosphatidylethanolamine: Targeting and activating macrophages for adjuvant treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mifamurtide - Wikipedia [en.wikipedia.org]

- 6. L-MTP-PE and zoledronic acid combination in osteosarcoma: preclinical evidence of positive therapeutic combination for clinical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Mifamurtide used for? [synapse.patsnap.com]

- 8. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma [mdpi.com]

- 10. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

The Immunomodulatory Landscape of Mifamurtide TFA: A Technical Guide to its Biological Activity on Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mifamurtide Trifluoroacetate (TFA), a synthetic analogue of the bacterial cell wall component Muramyl Dipeptide (MDP), is a potent immunomodulator that primarily targets monocytes and macrophages. Its liposomal formulation facilitates targeted delivery and uptake by these phagocytic cells. Upon internalization, Mifamurtide TFA engages with the cytosolic pattern recognition receptor NOD2, initiating a signaling cascade that culminates in the activation of these key immune effector cells. This activation enhances their tumoricidal capabilities and triggers the production of a broad spectrum of cytokines and chemokines, thereby orchestrating a complex anti-tumor immune response. This technical guide provides an in-depth analysis of the biological activity of this compound on immune cells, detailing its mechanism of action, the signaling pathways involved, and quantitative effects observed in preclinical and clinical research.

Mechanism of Action: Awakening the Sentinels of the Immune System

This compound's biological activity is centered on its ability to mimic a pathogen-associated molecular pattern (PAMP), thereby stimulating a robust innate immune response.[1] The liposomal delivery system is crucial for its efficacy, ensuring that the active compound, Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE), is efficiently delivered to and taken up by monocytes and macrophages in the lungs, liver, and spleen.[2]

Once inside the cell, MTP-PE is recognized by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), an intracellular sensor of bacterial peptidoglycans.[3] This interaction triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[3] This complex then initiates downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Activation of these pathways leads to the transcription and subsequent secretion of a plethora of immunomodulatory molecules, including pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] This orchestrated response enhances the ability of monocytes and macrophages to recognize and eliminate tumor cells.[1]

Signaling Pathways: A Visual Guide

The intracellular signaling cascade initiated by this compound is pivotal to its immunomodulatory effects. The following diagram illustrates the key steps in the NOD2 signaling pathway activated by this compound.

Quantitative Effects on Immune Cells

The activation of monocytes and macrophages by this compound leads to quantifiable changes in their phenotype and function. These effects have been documented in various in vitro and in vivo studies.

Cytokine Production

This compound stimulates the production and secretion of a wide array of cytokines. The following table summarizes the quantitative data on cytokine induction.

| Cytokine | Cell Type | This compound Concentration | Change in Expression | Reference |

| TNF-α | Human Monocytes | 100 µM | Increased mRNA and protein | [5] |

| Human Macrophages | 1 µg/ml (+ IFN-γ) | Increased secretion | [6] | |

| IL-1β | Human Monocytes | 100 µM | Increased mRNA | [5] |

| Human Macrophages | 1 µg/ml (+ IFN-γ) | Increased secretion | [6] | |

| IL-6 | Human Monocytes | 100 µM | Increased mRNA and protein | [5] |

| Human Macrophages | 1 µg/ml (+ IFN-γ) | Increased secretion | [6] | |

| IL-8 | Human Monocytes | Not specified | Upregulation of gene expression | [4] |

| IL-12 | Human Monocytes | Not specified | Upregulation of gene expression | [5] |

| IL-4 | Human Monocytes | 100 µM | Increased mRNA and protein | [5] |

| IL-10 | Human Monocytes | 100 µM | Increased mRNA | [5] |

Macrophage Polarization

This compound influences the polarization of macrophages, driving them towards a pro-inflammatory and tumoricidal M1-like phenotype, although it can also induce some M2 markers.

| Marker | Macrophage Type | This compound Concentration | Change in Expression | Reference |

| iNOS (M1 marker) | Human Monocytes | 100 µM | Increased mRNA | [5] |

| CD206 (M2 marker) | Human Monocytes | 100 µM | Increased mRNA | [5] |

| M1/M2 Ratio | Macrophages co-cultured with OS cells | Not specified | Increased | [7] |

Tumoricidal Activity

A key function of this compound-activated macrophages is their enhanced ability to kill tumor cells.

| Target Cell Line | Effector:Target Ratio | This compound Concentration | % Tumor Cell Growth Inhibition | Reference |

| HOS-143b (Osteosarcoma) | Not specified | L-MTP-PE + IFN-γ | ~55% | [8] |

| OHS (Osteosarcoma) | Not specified | L-MTP-PE + IFN-γ | ~55% | [8] |

| MG63 (Osteosarcoma) | Co-culture | 100 µM | Reduction in cell number | [9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the biological activity of this compound on immune cells.

Macrophage Activation and Polarization

Objective: To activate and polarize human monocyte-derived macrophages (MDMs) in vitro.

Protocol:

-

Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Purify monocytes by adherence to plastic tissue culture flasks for 1-2 hours at 37°C.

-

Differentiation into Macrophages: Culture adherent monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into M0 macrophages.

-

Activation and Polarization:

-

M1 Polarization (Control): Treat M0 macrophages with 100 ng/mL Lipopolysaccharide (LPS) and 20 ng/mL Interferon-gamma (IFN-γ) for 24-48 hours.

-

This compound Activation: Treat M0 macrophages with a desired concentration of this compound (e.g., 100 µM) for 24-48 hours. For synergistic studies, co-treat with IFN-γ (e.g., 10 U/mL).

-

-

Analysis: Assess macrophage polarization by analyzing the expression of M1 (e.g., CD80, iNOS) and M2 (e.g., CD163, CD206) markers using flow cytometry or qPCR. Analyze cytokine secretion in the culture supernatant using ELISA or multiplex bead arrays.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Liposomal Drug Delivery to Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposome-encapsulated MTP-PE: a novel biologic agent for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophages inhibit human osteosarcoma cell growth after activation with the bacterial cell wall derivative liposomal muramyl tripeptide in combination with interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

The Journey of Mifamurtide (Mepact): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifamurtide (liposomal muramyl tripeptide phosphatidyl ethanolamine, L-MTP-PE), marketed as Mepact®, represents a significant advancement in the treatment of high-grade, non-metastatic osteosarcoma. It is a first-in-class macrophage activator, a synthetic analogue of a component of bacterial cell walls, designed to stimulate the innate immune system to eradicate microscopic residual disease following surgery and chemotherapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory journey of Mifamurtide. It includes detailed summaries of quantitative data, descriptions of key experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Discovery and Rationale: From Bacterial Walls to Targeted Immunotherapy

The conceptual foundation for Mifamurtide dates back to the late 19th century with Dr. William Coley's observation that inducing bacterial infections could lead to tumor regression. This highlighted the potential of harnessing the immune system to fight cancer. Modern research pinpointed that the immunostimulatory activity of bacterial cell walls was largely attributable to a minimal active component known as muramyl dipeptide (MDP).[1][2][3]

However, natural MDP proved unsuitable for therapeutic use due to its pyrogenic properties and rapid clearance from the body.[4] This led to a focused effort in the early 1980s by Ciba-Geigy (now Novartis) to synthesize less toxic, more stable analogues.[1][4][5] The result was muramyl tripeptide phosphatidylethanolamine (MTP-PE), a synthetic, lipophilic derivative of MDP.[4][6] The addition of the phospholipid group gave it a longer plasma half-life and allowed for its incorporation into a lipid-based delivery system.[1][7]

To further enhance its efficacy and safety, MTP-PE was encapsulated in multilamellar liposomes, creating the final drug product, Mifamurtide (L-MTP-PE).[4][8] This liposomal formulation serves two key purposes:

-

Targeted Delivery: Liposomes are readily phagocytosed by monocytes and macrophages, concentrating the drug in the target immune cells.[4][9]

-

Reduced Toxicity: Encapsulation decreases the systemic exposure to free MTP-PE, making it significantly less toxic than the non-liposomal form.[4][8]

Mechanism of Action: Activating the Innate Immune Response

Mifamurtide is not directly cytotoxic to cancer cells.[10] Its therapeutic effect is mediated entirely through the activation of the innate immune system, primarily monocytes and macrophages.

-

Uptake: Following intravenous infusion, the liposomes containing MTP-PE are cleared from the plasma and selectively taken up by phagocytic cells of the reticuloendothelial system (monocytes and macrophages) in the lungs, liver, and spleen.[1][9]

-

Receptor Binding: Inside the cell, the liposome is degraded, releasing MTP-PE into the cytosol. MTP-PE is recognized by the intracellular pattern recognition receptor, NOD2 (nucleotide-binding oligomerization domain-containing protein 2).[1][2][4][9]

-

Signal Transduction: The binding of MTP-PE to NOD2 triggers a downstream signaling cascade. This involves the activation of key pathways including NF-κB (Nuclear Factor-Kappa B) , MAPK (Mitogen-Activated Protein Kinase) , and STAT3 (Signal Transducer and Activator of Transcription 3) .[9][11][12]

-

Macrophage Activation and Cytokine Production: This signaling cascade results in the activation of the macrophage, leading to the transcription and secretion of a host of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), IL-8, and IL-12.[2][4][9][12][13][14]

-

Tumoricidal Effects: The activated macrophages exhibit enhanced tumoricidal activity, enabling them to recognize and destroy any remaining osteosarcoma cells that may lead to relapse or metastasis.[3][13]

Preclinical Development

Extensive preclinical studies in both in vitro and in vivo models were crucial in establishing the rationale for Mifamurtide's clinical investigation. These studies demonstrated that L-MTP-PE could effectively activate monocytes and macrophages to kill tumor cells and inhibit metastasis, particularly in the lungs, a common site for osteosarcoma spread.

| Study Type | Model | Key Findings | Reference(s) |

| In Vitro | Co-culture of human monocytes and osteosarcoma cells | L-MTP-PE activated monocytes, leading to the destruction of osteosarcoma cells. | [4] |

| In Vitro | Macrophage polarization assay | Mifamurtide treatment of macrophages co-cultured with osteosarcoma cells increased M1 polarization markers. | [15] |

| In Vivo | Murine models of osteosarcoma (syngeneic & xenogeneic) | L-MTP-PE significantly inhibited the development of spontaneous and experimental lung metastases. | [9][16] |

| In Vivo | Canine models of osteosarcoma and hemangiosarcoma | Adjuvant treatment with L-MTP-PE increased the disease-free survival rate. | [9] |

| Combination Study | Murine osteosarcoma model | Combination of Mifamurtide and Zoledronic Acid showed a synergistic inhibition of primary tumor growth and no negative interference. | [16][17] |

| Toxicity | Animal models | Liposomal encapsulation of MTP-PE was found to be approximately 10 times less toxic than the free form. | [4][8] |

Clinical Development

The clinical development of Mifamurtide for osteosarcoma culminated in a pivotal, large-scale Phase III clinical trial.

Phase III Intergroup Study 0133 (INT-0133)

This was a multi-center, prospective, randomized trial involving approximately 800 patients with newly diagnosed, non-metastatic, high-grade osteosarcoma.[1] The study's primary objective was to determine if the addition of Mifamurtide to standard multi-agent chemotherapy following surgical resection could improve patient outcomes.

| Parameter | Chemotherapy Alone | Chemo + Mifamurtide | Outcome | p-value | Reference(s) |

| 6-Year Overall Survival | 70% | 78% | 8% absolute improvement; 30% reduction in risk of death. | 0.03 | [1][8] |

| 6-Year Event-Free Survival | 61% | 68% | 7% absolute improvement; 25% reduction in risk of recurrence. | 0.039 | [8] |

-

The addition of Mifamurtide to standard adjuvant chemotherapy significantly improved overall survival for patients with non-metastatic osteosarcoma.[1][8]

-

The safety profile was manageable, with the most common side effects being fever, chills, headache, and fatigue, which are consistent with its immunostimulatory mechanism.[5][10]

Other Notable Clinical Investigations

-

MEMOS Study (NCT02441309): A Phase II trial investigating Mifamurtide alone or in combination with ifosfamide in patients with advanced (recurrent or metastatic) osteosarcoma to understand the biological basis of response.[18][19]

-

SARCOME13 (NCT03643133): A Phase II trial evaluating the addition of Mifamurtide to post-operative chemotherapy for patients with high-risk osteosarcoma (metastatic at diagnosis or poor histological response).[20]

Regulatory History: A Tale of Two Agencies

The regulatory path for Mifamurtide highlights the differing perspectives of major health authorities.

-

Orphan Drug Status: Mifamurtide was granted orphan drug designation for osteosarcoma by the U.S. Food and Drug Administration (FDA) in 2001 and by the European Medicines Agency (EMA) in 2004.[1][5][6]

-

FDA Review: In 2007, the FDA issued a "not approvable" letter for Mifamurtide.[1][5][21] The Oncologic Drugs Advisory Committee (ODAC) voted that the Phase III trial did not provide substantial evidence of effectiveness.[21]

-

EMA Approval: In contrast, the EMA's Committee for Medicinal Products for Human Use (CHMP) issued a positive opinion.[21] Mifamurtide (Mepact) received centralized marketing authorization in the European Union in March 2009 for the treatment of high-grade, resectable, non-metastatic osteosarcoma in patients aged 2 to 30, following macroscopically complete surgical resection.[1][5][21][22]

Detailed Experimental Protocols

The following sections describe generalized methodologies central to the evaluation of Mifamurtide's bioactivity.

Protocol 1: In Vitro Macrophage Activation and Cytokine Release Assay

Objective: To quantify the activation of macrophages by Mifamurtide through the measurement of pro-inflammatory cytokine secretion.

Methodology:

-

Cell Culture: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media. THP-1 cells are often differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

-

Treatment: Cells are treated with varying concentrations of Mifamurtide (L-MTP-PE) or a vehicle control for a specified period (e.g., 24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are calculated and compared between treated and control groups.

Protocol 2: In Vivo Murine Model of Osteosarcoma Lung Metastasis

Objective: To evaluate the efficacy of Mifamurtide in preventing or reducing the formation of lung metastases in a mouse model.

Methodology:

-

Animal Model: Immunocompetent mice (e.g., BALB/c) or immunodeficient mice (for human cell line xenografts) are used.

-

Tumor Cell Implantation: A suspension of murine or human osteosarcoma cells (e.g., K7M2, KHOS) is injected into the animals. This can be done intravenously (experimental metastasis model) or via paratibial injection to form a primary tumor that will spontaneously metastasize.[16]

-

Treatment Regimen: Beginning at a pre-determined time point post-injection, mice are randomized into treatment groups. One group receives Mifamurtide (e.g., 1-2.5 mg/kg) via intravenous injection, typically twice a week.[16] The control group receives a placebo (e.g., empty liposomes or saline).

-

Endpoint Analysis: After a defined period (e.g., 4-5 weeks), the animals are euthanized. The lungs are harvested, fixed, and the surface metastatic nodules are counted. Histological analysis can be performed to confirm the presence of tumor foci.

-

Data Analysis: The number and size of lung metastases are compared between the Mifamurtide-treated group and the control group using appropriate statistical tests.

Conclusion

The development of Mifamurtide is a prime example of rational drug design, translating a fundamental understanding of innate immunity into a targeted therapeutic agent. From the identification of MDP in bacterial cell walls to the creation of a sophisticated liposomal drug delivery system, its journey has provided a valuable, life-extending option for young patients with osteosarcoma. While regulatory acceptance varies globally, Mifamurtide remains a cornerstone of immunotherapy in this rare and aggressive cancer, demonstrating the profound potential of activating the body's own defenses to eliminate malignant cells.

References

- 1. Mifamurtide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Mifamurtide? [synapse.patsnap.com]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Mifamurtide in osteosarcoma--a practical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. flore.unifi.it [flore.unifi.it]

- 14. What is Mifamurtide used for? [synapse.patsnap.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ascopubs.org [ascopubs.org]

- 17. L-MTP-PE and zoledronic acid combination in osteosarcoma: preclinical evidence of positive therapeutic combination for clinical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancerresearchuk.org [cancerresearchuk.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. sec.gov [sec.gov]

- 22. fiercebiotech.com [fiercebiotech.com]

The Role of Mifamurtide TFA in Macrophage Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifamurtide, a fully synthetic lipophilic analog of muramyl dipeptide (MDP), is a potent activator of the innate immune system. Its trifluoroacetic acid (TFA) salt, Mifamurtide TFA, is the active component in MEPACT®, approved for the treatment of high-grade, resectable, non-metastatic osteosarcoma. The therapeutic efficacy of mifamurtide is primarily attributed to its ability to activate monocytes and macrophages, key effector cells of the innate immune system, and induce a tumoricidal state. This technical guide provides an in-depth overview of the mechanisms underlying mifamurtide-mediated macrophage activation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action: NOD2-Mediated Signaling

Mifamurtide's mechanism of action is centered on its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] NOD2 is predominantly expressed in myeloid cells, including monocytes and macrophages. Upon entering the macrophage cytoplasm, mifamurtide binds to the leucine-rich repeat (LRR) domain of NOD2, initiating a conformational change that triggers downstream signaling cascades.

Signaling Pathway Diagram

The following diagram illustrates the key signaling events following mifamurtide binding to NOD2, leading to macrophage activation.

Quantitative Effects of this compound on Macrophage Activation

Mifamurtide treatment leads to significant changes in macrophage phenotype and function. These changes can be quantified by measuring the expression of polarization markers and the production of cytokines.

Macrophage Polarization

Mifamurtide has been shown to induce a mixed M1/M2 phenotype in macrophages, characterized by the upregulation of both pro-inflammatory (M1) and anti-inflammatory (M2) markers.

| Marker | Phenotype | Method | Treatment | Result | Reference |

| iNOS | M1 | Western Blot | 100 µM Mifamurtide | Significant increase in protein expression compared to untreated macrophages. | [2][3] |

| CD206 | M2 | Western Blot | 100 µM Mifamurtide | Significant increase in protein expression compared to untreated macrophages. | [2][3] |

Cytokine Production

The activation of downstream signaling pathways results in the transcription and secretion of various cytokines that mediate the anti-tumor effects of mifamurtide.

| Cytokine | Type | Method | Treatment | Result (pg/mL, mean ± SD) | Reference |

| IL-4 | Anti-inflammatory | ELISA | Untreated | ~50 ± 10 | [2] |

| 100 µM Mifamurtide | ~250 ± 50 | [2] | |||

| IL-6 | Pro-inflammatory | ELISA | Untreated | ~100 ± 20 | [2] |

| 100 µM Mifamurtide | ~150 ± 30 | [2] | |||

| IL-1β | Pro-inflammatory | Q-PCR | 100 µM Mifamurtide | Significant increase in mRNA expression. | [2] |

| IL-10 | Anti-inflammatory | Q-PCR | 100 µM Mifamurtide | Significant increase in mRNA expression. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline representative protocols for key experiments used to assess mifamurtide's effect on macrophage activation.

Experimental Workflow Diagram

Macrophage Isolation and Differentiation from PBMCs

-

PBMC Isolation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Enrichment : Enrich for monocytes from the PBMC population using CD14+ magnetic-activated cell sorting (MACS) or by plastic adherence.

-

Macrophage Differentiation : Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days to differentiate them into M0 macrophages.

Mifamurtide Treatment

-

After differentiation, replace the culture medium with fresh medium.

-

Add this compound to the desired final concentration (e.g., 100 µM).

-

Incubate for the desired time period (e.g., 24-48 hours) before proceeding to downstream analysis.

Western Blot for Macrophage Polarization Markers

-

Protein Extraction : Lyse the macrophage cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against iNOS and CD206 overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for Cytokine Quantification

-

Sample Collection : Collect the cell culture supernatant from mifamurtide-treated and control macrophages.

-

ELISA Procedure : Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-4, IL-6). Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

-

Data Analysis : Measure the absorbance at 450 nm using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Macrophage-Mediated Phagocytosis Assay

-

Target Cell Labeling : Label tumor cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture : Co-culture the fluorescently labeled tumor cells with mifamurtide-activated macrophages at a specific effector-to-target ratio (e.g., 1:2) for a defined period (e.g., 2-4 hours).

-

Flow Cytometry Analysis :

-

Harvest the cells and stain the macrophages with a fluorescently labeled antibody against a macrophage-specific marker (e.g., CD11b).

-

Analyze the cells using a flow cytometer.

-

Quantify the percentage of double-positive cells (macrophage marker and tumor cell dye), which represents the phagocytic activity.

-

Macrophage-Mediated Tumor Cell Cytotoxicity Assay

-

Target Cell Labeling : Label tumor cells with a release agent such as Calcein-AM or Chromium-51.

-

Co-culture : Co-culture the labeled tumor cells with mifamurtide-activated macrophages at various effector-to-target ratios.

-

Supernatant Collection : After a defined incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

-

Release Measurement : Measure the amount of released label in the supernatant using a fluorescence plate reader or a gamma counter.

-

Cytotoxicity Calculation : Calculate the percentage of specific lysis based on the release from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Conclusion

This compound is a potent immunomodulator that enhances the anti-tumor functions of macrophages primarily through the NOD2 signaling pathway. This leads to a complex activation state characterized by the production of both pro- and anti-inflammatory cytokines and an increased capacity for phagocytosis and tumor cell killing. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of mifamurtide and other macrophage-activating agents in oncology.

References

foundational studies on L-MTP-PE in cancer therapy

An In-depth Technical Guide to the Foundational Studies of L-MTP-PE in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomal Muramyl Tripeptide Phosphatidylethanolamine (L-MTP-PE), also known as mifamurtide, is a synthetic analogue of a component of bacterial cell walls that acts as a potent immunostimulant.[1] This document provides a comprehensive overview of the foundational preclinical and clinical research on L-MTP-PE, with a focus on its application in cancer therapy, particularly for osteosarcoma.

Mechanism of Action

L-MTP-PE is a derivative of muramyl dipeptide (MDP), a component of peptidoglycan found in bacterial cell walls.[2] The liposomal formulation of MTP-PE is designed for targeted delivery to phagocytic cells, such as monocytes and macrophages.[3] Upon intravenous administration, these liposomes are selectively taken up by macrophages in the lungs, liver, and spleen.[3]

Once inside the macrophage, MTP-PE is released into the cytosol and is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[4][5] This interaction triggers a signaling cascade that leads to the activation of the NF-κB and MAPK pathways.[6] The activation of these pathways results in the production and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[7][8] The activated macrophages exhibit enhanced tumoricidal activity against cancer cells.[9]

Signaling Pathway of L-MTP-PE in Macrophages

The signaling pathway initiated by L-MTP-PE in macrophages is crucial for its anti-tumor activity. The following diagram illustrates the key steps in this pathway, from the recognition of MTP-PE by NOD2 to the downstream activation of transcription factors that drive the expression of pro-inflammatory cytokines.

References

- 1. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muramyl tripeptide-phosphatidyl ethanolamine encapsulated in liposomes (L-MTP-PE) in the treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liposomal muramyl tripeptide phosphatidylethanolamine: Targeting and activating macrophages for adjuvant treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II study of liposomal muramyl tripeptide in osteosarcoma: the cytokine cascade and monocyte activation following administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of serum tumor necrosis factor-alpha and interleukin-6 activity by liposome-encapsulated muramyl tripeptide-phosphatidylethanolamine (L-MTP-PE) in normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macrophages inhibit human osteosarcoma cell growth after activation with the bacterial cell wall derivative liposomal muramyl tripeptide in combination with interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Liposomal Muramyl Tripeptide Phosphatidylethanolamine (L-MTP-PE) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of Liposomal Muramyl Tripeptide Phosphatidylethanolamine (L-MTP-PE) for research purposes. L-MTP-PE is a synthetic analogue of a component of the bacterial cell wall and acts as a potent activator of monocytes and macrophages, making it a subject of significant interest in immunotherapy research, particularly in oncology.[1] The encapsulation of MTP-PE into liposomes enhances its delivery to phagocytic cells of the reticuloendothelial system, thereby localizing its immunostimulatory activity.[2]

Overview of Liposomal MTP-PE

MTP-PE is a lipophilic molecule derived from muramyl dipeptide (MDP), the minimal immunostimulatory component of bacterial peptidoglycan.[1] Its incorporation into a lipid bilayer is a key feature of its delivery system. The liposomal formulation, often referred to as mifamurtide in a clinical context, is typically composed of synthetic phospholipids. Specifically, a common formulation utilizes 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS) monosodium salt.

The mechanism of action of MTP-PE involves its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a downstream signaling cascade, leading to the activation of macrophages and the subsequent release of pro-inflammatory cytokines, which contribute to the anti-tumor immune response.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and characterization of L-MTP-PE based on available literature.

Table 1: L-MTP-PE Formulation Parameters

| Parameter | Value | Reference |

| Lipid Composition | Phosphatidylcholine (PC) and Phosphatidylserine (PS) | [2] |

| Lipid Ratio (w/w) | PC:PS = 7:3 | [2] |

| MTP-PE to Phospholipid Ratio (w/w) | 1:250 | [2] |

| Liposome Type | Multilamellar Vesicles (MLVs) | [2] |

Table 2: Physicochemical Characterization of Liposomes

| Parameter | Method | Typical Values | Reference |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 147 - 412 nm for MLVs | [3] |

| Zeta Potential | DLS with Electrophoretic Mobility | -30 mV to -50 mV (for negatively charged liposomes) | [4][5] |

| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Spherical, multilamellar structures | [2][3] |

| Encapsulation Efficiency | Not explicitly stated for MTP-PE in searches; dependent on preparation method. | - |

Experimental Protocols

Preparation of L-MTP-PE by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes and is suitable for the encapsulation of lipophilic molecules like MTP-PE.[6][7][8][9] This method involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer.

Materials:

-

Muramyl Tripeptide Phosphatidylethanolamine (MTP-PE)

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS), monosodium salt

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Vacuum pump

-

Vortex mixer

Procedure:

-

Lipid and Drug Dissolution:

-

In a clean round-bottom flask, dissolve the desired amounts of POPC, OOPS, and MTP-PE in chloroform or a chloroform:methanol mixture. The recommended weight ratios are 7:3 for POPC:OOPS and 250:1 for total phospholipid:MTP-PE.[2]

-

Gently swirl the flask until all components are fully dissolved, resulting in a clear solution.

-

-

Formation of the Thin Lipid Film:

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (typically 40-50°C).

-

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue evaporation until the film appears dry and free of solvent.

-

-

Drying the Lipid Film:

-

To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.

-

-

Hydration of the Lipid Film:

-

Warm the sterile PBS to a temperature above the lipid phase transition temperature.

-

Add the pre-warmed PBS to the flask containing the dry lipid film. The volume of PBS will determine the final lipid concentration.

-

Hydrate the film by gentle rotation of the flask. The lipid film will gradually peel off the glass wall and form multilamellar vesicles (MLVs).

-

To facilitate the formation of a homogenous suspension, the flask can be vortexed periodically. This process should be carried out for approximately 1 hour.[10]

-

-

Sizing (Optional):

-

The resulting MLV suspension will have a heterogeneous size distribution.[9] For applications requiring a more uniform and smaller vesicle size, the liposome suspension can be subjected to extrusion or sonication.

-